molecular formula C9H18O4 B077738 Ethyl 3,3-diethoxypropionate CAS No. 10601-80-6

Ethyl 3,3-diethoxypropionate

Cat. No. B077738
CAS RN: 10601-80-6
M. Wt: 190.24 g/mol
InChI Key: SIALOQYKFQEKOG-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

Titanium tetrachloride (1M in methylene chloride, 51 ml) is added over a period of 10 min to an ice-cooled mixture of 2-(3-bromophenyl)ethanol (XLV, 4.34 g, 21.6 mmol) and ethyl 3,3-diethoxypropionate (LXXXV, 4.93 g, 25.9 mmol) in nitromethane (5 ml). After stirring for 10 min, the ice bath is removed and the mixture is allowed to stir at 20-25° for 5 hr, at which time it is poured onto ice/aqueous hydrochloric acid (~1N). The mixture is extracted with dichloromethane and backwashed with hydrochloric acid (0.5N)/saline and saline. The organic phase is separated dried over sodium sulfate, concentrated, and the residue chromatographed on silica gel eluting with ethyl acetate/hexane (5/95). The appropriate fractions are pooled and concentrated to give ethyl (6-bromoisochroman-1-yl)acetate (LXXVII), NMR (CDCl3) 1.28, 2.66-2.87, 2.96, 3.768, 3.807, 4.11, 4.21, 5.19, 6.93 and 7.28 δ.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[CH2:11]([O:13][CH:14]([O:21]CC)[CH2:15][C:16](OCC)=O)[CH3:12]>[N+](C)([O-])=O.[Ti](Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH:16]([CH2:15][C:14]([O:13][CH2:11][CH3:12])=[O:21])[O:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCO
Name
Quantity
4.93 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
51 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
STIRRING
Type
STIRRING
Details
to stir at 20-25° for 5 hr, at which time it
Duration
5 h
ADDITION
Type
ADDITION
Details
is poured onto ice/aqueous hydrochloric acid (~1N)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel eluting with ethyl acetate/hexane (5/95)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2CCOC(C2=CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.